2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole
Description
Properties
CAS No. |
17252-75-4 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-(4-ethenylphenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H12N2O/c1-2-12-8-10-14(11-9-12)16-18-17-15(19-16)13-6-4-3-5-7-13/h2-11H,1H2 |
InChI Key |
OEUSWHWRBCGHDU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-(4-vinylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 4-vinylbenzoic acid hydrazide with benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole compound.
Industrial Production Methods
While specific industrial production methods for 2-phenyl-5-(4-vinylphenyl)-1,3,4-oxadiazole are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-(4-vinylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and vinylphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the vinyl group.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the oxadiazole ring.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines and partially reduced oxadiazole derivatives.
Substitution: Halogenated phenyl and vinylphenyl derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Activity : Various derivatives of 1,3,4-oxadiazoles have been tested for their antibacterial and antifungal properties. For example, compounds derived from 2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole have shown significant activity against Gram-positive and Gram-negative bacteria as well as certain fungal strains .
- Anti-inflammatory Effects : Research indicates that certain oxadiazole derivatives demonstrate anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In vivo studies have shown that these compounds can significantly reduce inflammation in animal models .
- Anticancer Properties : Oxadiazole derivatives have been investigated for their potential as anticancer agents. Compounds similar to 2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Material Science Applications
In addition to biological applications, 2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole has potential uses in materials science:
- Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it a candidate for use in OLED technology. Its ability to form stable films with good luminescent properties is critical for developing efficient light-emitting devices .
- Conducting Polymers : The incorporation of oxadiazole units into polymer matrices can enhance their electrical conductivity and thermal stability. This is particularly useful in applications such as sensors and electronic devices where conductivity is paramount .
Case Studies
Several case studies highlight the effectiveness of 2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole in practical applications:
Mechanism of Action
The mechanism of action of 2-phenyl-5-(4-vinylphenyl)-1,3,4-oxadiazole depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Table 1: Key Fluorescence Properties of 1,3,4-Oxadiazole Derivatives
Notes:
- DMAC-DPO : 2-(4-(9,9-Dimethylacridinyl)phenyl)-5-phenyl-1,3,4-oxadiazole. Fluorination at the acceptor (DMAC-F2DPO) lowers singlet energy, enabling efficient TADF .
- PBD : Widely used in scintillators due to high fluorescence quantum yield. The biphenyl group enhances rigidity, while tert-butyl substitution in butyl-PBD improves solubility .
- Its optoelectronic properties remain unexplored in the literature reviewed.
Table 2: Bioactivity of Selected Derivatives
Key Findings :
Table 3: Solubility and Device Performance
Biological Activity
The compound 2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole is part of a larger class of oxadiazole derivatives known for their diverse biological activities. This article explores the biological activity associated with this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. Additionally, relevant case studies and research findings will be presented to highlight its potential applications in medicinal chemistry.
Structure and Synthesis
The structure of 2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole features an oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. This structural configuration contributes to the compound's unique biological properties. Various synthetic routes have been explored to obtain oxadiazole derivatives, including microwave-assisted synthesis and conventional organic reactions.
Biological Activity Overview
Oxadiazole derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. The following sections detail the specific activities associated with 2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole.
Antimicrobial Activity
Research has shown that oxadiazole derivatives possess significant antimicrobial properties against various pathogens:
- Antibacterial Activity : A study highlighted that compounds containing the 1,3,4-oxadiazole scaffold demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives with substitutions similar to 2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole showed Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like gentamicin .
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole | Staphylococcus aureus | 1.56 | |
| 2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole | Escherichia coli | 0.78 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied:
- Mechanism of Action : Compounds like 2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole have been shown to inhibit key enzymes involved in cancer cell proliferation. Studies indicate that these compounds can block telomerase and topoisomerase activities .
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole | Human Lung Adenocarcinoma (A549) | 10.5 | |
| 2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole | Breast Cancer (MCF7) | 8.9 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, oxadiazole derivatives have shown promising anti-inflammatory effects:
- Inflammation Pathways : Research indicates that these compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), contributing to their therapeutic potential in inflammatory diseases .
Case Studies
Several case studies have demonstrated the efficacy of oxadiazole derivatives in clinical settings:
- Antibacterial Efficacy : A study conducted by Dhumal et al. (2016) reported that a series of oxadiazole derivatives exhibited strong antibacterial activity against Mycobacterium bovis BCG .
- Anticancer Applications : Villemagne et al. (2020) synthesized new oxadiazole compounds with enhanced solubility and reduced metabolism for use as anti-tuberculosis agents .
Q & A
Q. What are the optimal synthetic routes for 2-(4-Ethenylphenyl)-5-phenyl-1,3,4-oxadiazole, and how do substituents influence yield?
The synthesis typically involves cyclization of hydrazide precursors or condensation reactions. For example, derivatives with tertiary butyl or fluorine-containing groups (e.g., 3-FPh) are synthesized via thioether connectivity, which alters steric and electronic properties, impacting yields (65–85%) . Key steps include refluxing in acetic acid or using pyridine as a solvent, with characterization via melting points and FTIR to confirm structural integrity (e.g., C-S-C bands at 750 cm⁻¹) . Substituents like methoxy groups require protection/deprotection strategies to avoid side reactions .
Q. How are noncovalent interactions in 1,3,4-oxadiazole derivatives characterized, and what role do they play in crystal packing?
X-ray crystallography and Hirshfeld surface analysis are critical. CH⋯N and CH⋯π interactions dominate in derivatives like 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, contributing to layered crystal structures. These interactions stabilize molecular arrangements, with bond distances ranging from 2.6–3.0 Å . Computational tools (e.g., DFT) validate experimental findings and predict interaction strengths .
Q. What spectroscopic methods are used to confirm the structure of 1,3,4-oxadiazole derivatives?
- FTIR : Confirms functional groups (e.g., C=N at 1600–1650 cm⁻¹, C-O-C at 1200–1250 cm⁻¹) .
- NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.0 ppm) and substituents like methoxy (δ 3.8 ppm). ¹³C NMR resolves oxadiazole ring carbons (δ 150–165 ppm) .
- MS : Fragmentation patterns (e.g., loss of C₆H₅ or OCH₃ groups) validate molecular ions .
Advanced Research Questions
Q. How do electronic properties (HOMO/LUMO) of 1,3,4-oxadiazole derivatives influence their application in optoelectronics?
The HOMO-LUMO gap (e.g., 6.2 eV HOMO, 2.4 eV LUMO in 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole) determines charge transport efficiency. Low LUMO levels enhance electron injection in OLEDs, while methoxy substituents increase electron-donating capacity, tuning bandgaps . Time-dependent DFT (TD-DFT) models correlate experimental UV-Vis spectra with electronic transitions .
Q. What computational strategies are employed to design 1,3,4-oxadiazole-based anticancer agents?
- Molecular Docking : Evaluates binding affinity to targets like EGFR or LOX. Derivatives with phenoxymethyl groups show strong binding (ΔG = −9.5 kcal/mol) to breast cancer receptors .
- 3D-QSAR : Predicts activity cliffs; steric bulk at the 4-position enhances antiproliferative effects (IC₅₀ = 1.2–8.7 µM) .
- ADMET Prediction : Ensures solubility (LogP < 5) and low hepatotoxicity for lead optimization .
Q. How do structural modifications enhance the antifungal activity of 1,3,4-oxadiazole derivatives?
Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring increases antifungal potency. For example, 2-(3-nitrophenyl)-5-phenyl derivatives inhibit Candida albicans (MIC = 8 µg/mL) by disrupting ergosterol biosynthesis. Cyclohexylamino side chains improve membrane permeability, as shown in MIC assays and SEM imaging of hyphal damage .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
